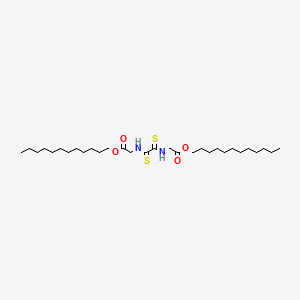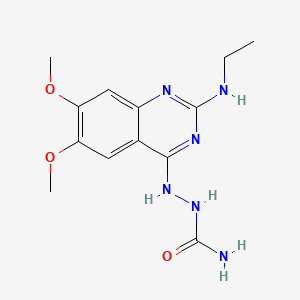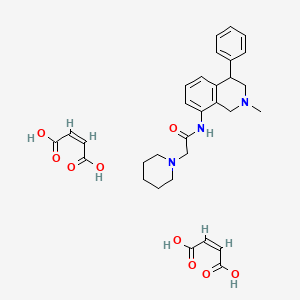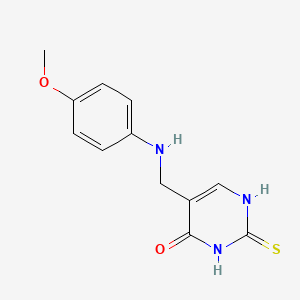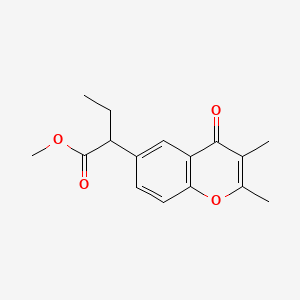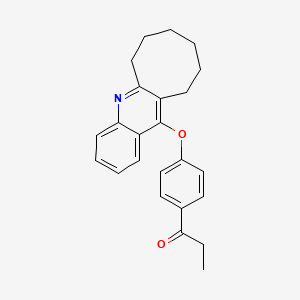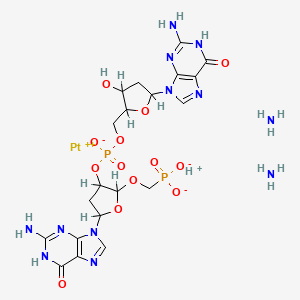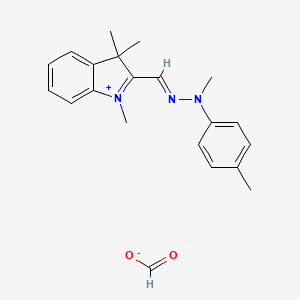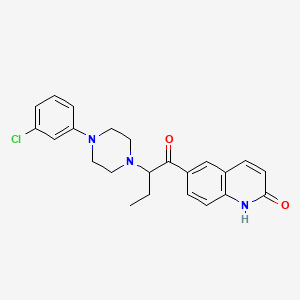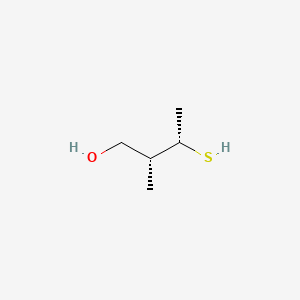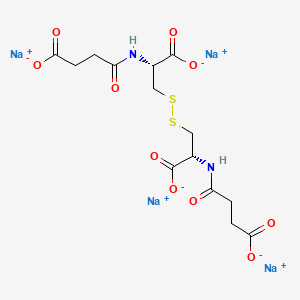
Tetrasodium disuccinoyl cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium disuccinoyl cystine is a synthetic compound primarily used in the cosmetic industry. It is known for its hair conditioning properties, where it works by coating the hair shaft, making it smoother and easier to comb. This compound is also referred to as L-Cystine, N,N’-Bis (3-Carboxy-1-Oxopropyl)-Tetrasodium Salt .
準備方法
Tetrasodium disuccinoyl cystine is typically synthesized through the reaction of succinoyl chloride with cystine, followed by neutralization with sodium hydroxide to form the tetrasodium salt . The process involves maintaining appropriate solvent conditions and reaction temperatures to ensure the stability and purity of the final product .
化学反応の分析
Tetrasodium disuccinoyl cystine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its function in hair conditioning.
Reduction: It can be reduced to break these disulfide bonds, reverting to its original form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tetrasodium disuccinoyl cystine has several applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to bind metal ions.
Biology: The compound is studied for its role in protein synthesis and structure, particularly in the formation of disulfide bonds.
Medicine: Research is ongoing into its potential use in hair loss treatments and scalp health.
Industry: It is used in personal care products, particularly in hair conditioners and treatments, due to its hair conditioning properties
作用機序
The primary mechanism of action of tetrasodium disuccinoyl cystine involves its ability to enhance ATP production and metabolism in hair follicles. This leads to improved hair nutrition and reduced hair loss. The compound works by promoting the restructuring of hair fibers from the cuticle to the cortex, enhancing the overall health and appearance of the hair .
類似化合物との比較
特性
CAS番号 |
184830-08-8 |
|---|---|
分子式 |
C14H16N2Na4O10S2 |
分子量 |
528.4 g/mol |
IUPAC名 |
tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C14H20N2O10S2.4Na/c17-9(1-3-11(19)20)15-7(13(23)24)5-27-28-6-8(14(25)26)16-10(18)2-4-12(21)22;;;;/h7-8H,1-6H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/t7-,8-;;;;/m0..../s1 |
InChIキー |
DXMACSBQPUBPQE-CFACWHMASA-J |
異性体SMILES |
C(CC(=O)[O-])C(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(CC(=O)[O-])C(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



